2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one
Description
2-[(4-Hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one is a thiazolone derivative characterized by a 4-hydroxyphenyl group and a methylamino substituent on the thiazole ring. Its structure combines a hydroxyl group for hydrogen bonding and a methylamino moiety for enhanced solubility and interaction with biological targets. The Z-configuration of the exocyclic double bond (common in thiazolone derivatives) is critical for its stereoelectronic properties .
Properties
IUPAC Name |
2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-12(10-11-9(14)6-15-10)7-2-4-8(13)5-3-7/h2-5,13H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRZTUWWTUBKBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=O)CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659518 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one typically involves the condensation of 4-hydroxybenzaldehyde with a thiazole derivative under reflux conditions. The reaction is usually carried out in ethanol, and the progress is monitored using thin-layer chromatography . The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity reagents and solvents ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Properties
Research has indicated that 2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways and inhibiting specific enzymes involved in tumor progression. For instance, studies have demonstrated that this compound can inhibit the activity of kinases that play a pivotal role in cell proliferation and survival .
Anti-inflammatory Effects
In addition to its anticancer potential, this thiazolone derivative has been explored for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models . This dual action makes it a candidate for treating conditions such as arthritis and other inflammatory diseases.
Synthesis and Modification
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. Common synthetic routes include the condensation of 4-hydroxybenzaldehyde with thiazole derivatives under acidic conditions. The reaction is usually facilitated by catalysts like p-toluenesulfonic acid and requires controlled heating to achieve optimal yields.
Table 1: Comparison of Structural Features with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Hydroxy and methylamino groups on thiazolone | Anticancer and anti-inflammatory activities |
| (5Z)-5-benzylidene-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one | Benzylidene substitution | Enhanced anticancer activity |
| (5E)-5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one | Chlorobenzylidene group | Different biological activity profile |
Anticancer Research
A study published in a peer-reviewed journal highlighted the efficacy of this compound against various cancer cell lines. The results showed that it significantly reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values indicating potent activity .
Anti-inflammatory Studies
Another research effort focused on evaluating the anti-inflammatory properties of this compound using animal models. The findings revealed that treatment with this compound resulted in a marked decrease in inflammatory markers compared to control groups .
Mechanism of Action
The mechanism of action of 2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolone derivatives are widely studied for their structural versatility and bioactivity. Below is a detailed comparison of the target compound with analogs reported in the literature, focusing on synthesis , physicochemical properties , and biological activity .
Key Observations :
- The target compound’s 4-hydroxyphenyl group distinguishes it from chlorinated or fluorinated analogs, which may enhance solubility but reduce lipophilicity compared to halogenated derivatives .
- Microwave-assisted synthesis (e.g., ) typically achieves higher yields (>80%) compared to conventional methods (75–80%) .
Physicochemical Properties
Key Observations :
Biological Activity
2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one is a synthetic compound belonging to the thiazolone family, characterized by its thiazole core and various substituents that contribute to its biological activity. This article explores the compound's biological properties, including its anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 222.26 g/mol. The compound features a hydroxyl group on the phenyl ring and an amino group attached to a thiazole ring, which are crucial for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C10H10N2O2S |
| Molecular Weight | 222.26 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways. For instance:
- Mechanism of Action : The compound inhibits specific enzymes involved in tumor progression, leading to reduced cell proliferation and increased apoptosis rates.
- Case Study : In vitro studies demonstrated that the compound had an IC50 value of µg/mL against certain cancer cell lines, indicating potent cytotoxicity .
Antimicrobial Activity
The compound also shows promising antimicrobial properties against a range of pathogens.
- In Vitro Studies : The minimum inhibitory concentration (MIC) values for various strains were reported as follows:
These results suggest that the compound can effectively inhibit the growth of both bacterial and fungal pathogens.
Anti-inflammatory Activity
Preliminary studies have suggested that this thiazolone derivative may possess anti-inflammatory properties.
- Mechanism : It is believed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), reducing inflammation in various models.
- Research Findings : In animal models, administration of the compound resulted in decreased levels of inflammatory markers compared to controls .
Comparative Analysis with Other Thiazole Derivatives
To better understand the unique properties of this compound, it is useful to compare it with other thiazole derivatives:
| Compound Name | Anticancer Activity (IC50 µg/mL) | Antimicrobial Activity (MIC μg/mL) |
|---|---|---|
| This compound | 1.61 ± 1.92 | Varies (32 - 42) |
| (5Z)-5-benzylidene-2-(N-methylanilino)-1,3-thiazol-4-one | Higher potency | Moderate |
| (Z)-2-Amino-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one | Lower potency | High against specific strains |
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one with high purity?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of 4-hydroxybenzaldehyde derivatives with thiazole precursors. Ethanol or methanol is used as a solvent, and p-toluenesulfonic acid is often employed as a cyclization catalyst to form the thiazole core .
- Step 2 : Methylation of the amino group using methyl iodide under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the methylamino substituent .
- Purification : Recrystallization from methanol or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity. Yield optimization requires strict temperature control (60–80°C) and inert atmospheres to prevent oxidation of phenolic groups .
Advanced: How can structural contradictions in crystallographic data for this compound be resolved?
Discrepancies in bond lengths or angles between computational models (e.g., DFT) and experimental X-ray data often arise from:
- Dynamic effects : Thermal motion in crystals can distort measurements. Refinement using SHELXL (with TWIN or HKLF5 commands) accounts for twinning or anisotropic displacement .
- Hydrogen bonding : The 4-hydroxyphenyl group participates in intermolecular hydrogen bonds, influencing packing. Comparative analysis with similar thiazolidinones (e.g., fluorinated analogs) helps validate deviations .
- Validation tools : Use the IUCr CheckCIF database to cross-reference geometric parameters with established thiazole derivatives .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Key signals include:
- Thiazole C4=O at δ ~170 ppm (¹³C).
- Methylamino protons at δ 2.8–3.2 ppm (¹H, singlet).
- Hydroxyphenyl aromatic protons at δ 6.7–7.3 ppm (¹H) .
- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm functional groups .
- Mass spectrometry : Molecular ion peaks [M+H]+ at m/z 263.3 (calculated) with fragmentation patterns matching thiazole ring cleavage .
Advanced: What mechanistic insights explain its inhibitory activity against 11β-HSD1?
- Binding mode : X-ray co-crystal structures (e.g., PDB 3K22) reveal that the thiazolone ring occupies the enzyme’s catalytic site, forming hydrogen bonds with Ser170 and Tyr183. The 4-hydroxyphenyl group extends into a hydrophobic pocket, enhancing affinity .
- Fluorine substitution : Analog studies (e.g., 4-fluorobenzylidene derivatives) show fluorination increases metabolic stability and Ki values (e.g., 3 nM for noradamantyl analogs) by reducing oxidative degradation .
- Pharmacodynamics : In vivo assays (C57Bl/6 mice) demonstrate dose-dependent inhibition of cortisone-to-cortisol conversion in adipose tissue, validated via LC-MS quantification .
Basic: How should researchers design stability studies for this compound under physiological conditions?
- pH-dependent degradation : Perform accelerated stability testing in buffers (pH 1.2–7.4) at 37°C. Monitor via HPLC for degradation products (e.g., hydrolyzed thiazole ring).
- Light sensitivity : UV-Vis spectroscopy (λ = 254 nm) identifies photodegradation pathways. Store solutions in amber vials with antioxidants (e.g., BHT) .
- Thermal stability : TGA/DSC analysis reveals decomposition thresholds (>200°C), confirming suitability for high-temperature reactions .
Advanced: What strategies address low solubility in aqueous media for biological assays?
- Co-solvent systems : Use DMSO/PBS (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Pro-drug modification : Introduce phosphate or acetyl groups at the hydroxyl position, which hydrolyze in vivo to regenerate the active compound .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) to improve bioavailability, as demonstrated for similar thiazolidinones .
Basic: What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?
- DFT calculations : Gaussian09 with B3LYP/6-31G(d) basis set models charge distribution. The C5 position of the thiazole ring is electrophilic (MEP maps: δ+ = 0.25 e) .
- Molecular docking (AutoDock Vina) : Predicts regioselectivity in reactions with amines or thiols, aligning with experimental yields (e.g., 70–85% for phenylthio derivatives) .
Advanced: How do structural analogs resolve conflicting bioactivity data in cancer cell lines?
-
SAR analysis : Compare IC₅₀ values across analogs:
Substituent IC₅₀ (μM) in MCF-7 Selectivity Index (vs. HEK293) 4-Fluorobenzylidene 1.2 12.5 4-Chlorophenyl 3.8 5.3 Fluorination enhances apoptosis via ROS generation, validated by flow cytometry . -
Contradiction resolution : Discrepancies in cytotoxicity often stem from assay conditions (e.g., serum concentration, exposure time). Standardize protocols using CLSI guidelines .
Basic: What safety protocols are essential for handling this compound in vitro?
- Toxicity screening : Pre-test in HEK293 cells (LD₅₀ > 100 μM) to establish safe working concentrations .
- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before discarding. Use activated carbon filters for solvent evaporation .
Advanced: How can researchers validate off-target effects in kinase inhibition assays?
- Kinome-wide profiling : Use Eurofins KinaseProfiler™ to screen 468 kinases at 1 μM compound concentration.
- Data normalization : Compare inhibition (%) to staurosporine controls. Off-target hits (e.g., JAK2 <15% inhibition) indicate high specificity for primary targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
